molecular formula C17H18N6OS B2966316 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880802-08-4

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2966316
CAS RN: 880802-08-4
M. Wt: 354.43
InChI Key: ZKPNZBMFMMUZBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of nitrogen in the amine, triazole, and pyridine groups could lead to interesting structural features, such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . The amine and acetamide groups, for example, are nucleophilic and could react with electrophiles. The triazole could potentially participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could make this compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds containing the 1,2,4-triazole ring system, similar to the one , have been synthesized and evaluated for their biological activities. For example, MahyavanshiJyotindra et al. (2011) synthesized a new series of acetamide derivatives with 1,2,4-triazole ring systems that demonstrated significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011). Similarly, Albratty et al. (2017) synthesized novel derivatives that showed promising inhibitory effects on different cancer cell lines, indicating the potential for antitumor applications (Albratty et al., 2017).

Antioxidant Activity

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibited significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Chkirate et al., 2019).

Glutaminase Inhibition

Shukla et al. (2012) investigated the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds, including modifications of the 1,2,4-thiadiazole moiety, demonstrated potent inhibitory activity against kidney-type glutaminase, highlighting their potential in cancer therapy (Shukla et al., 2012).

Insecticidal Properties

Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, which were assessed for their insecticidal properties against the cotton leafworm. These findings indicate the potential of such compounds in agricultural pest management (Fadda et al., 2017).

Anti-exudative Activity

Chalenko et al. (2019) explored the synthesis of pyrolin derivatives with anti-exudative properties. Their research demonstrated that a significant percentage of the newly synthesized derivatives exhibited anti-exudative activities, suggesting their potential application in managing exudative diseases (Chalenko et al., 2019).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . For example, it could be interesting to investigate whether this compound has any biological activity, given that similar compounds have shown antiviral activity .

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-5-7-14(8-6-12)20-15(24)11-25-17-22-21-16(23(17)18)13-4-3-9-19-10-13/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNZBMFMMUZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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